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molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

Cat. No. B1582409
M. Wt: 215.25 g/mol
InChI Key: FLKHVLRENDBIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04023208

Procedure details

145.3 grams of butyl isocyanate and 180.7 grams of 2-hydroxyethyl acrylate, stabilized with 400 ppm of hydroquinone monomethyl ether, were reacted together for 6 hours at 75° C. to give 1-butane carbamic acid 2-acryloyloxyethyl ester.
Quantity
145.3 g
Type
reactant
Reaction Step One
Quantity
180.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[C:8]([O:12][CH2:13][CH2:14][OH:15])(=[O:11])[CH:9]=[CH2:10].COC1C=CC(O)=CC=1>>[C:8]([O:12][CH2:13][CH2:14][O:15][C:6](=[O:7])[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:11])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
145.3 g
Type
reactant
Smiles
C(CCC)N=C=O
Step Two
Name
Quantity
180.7 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together for 6 hours at 75° C.
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCOC(NCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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